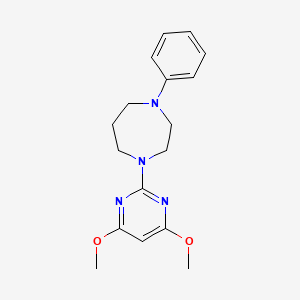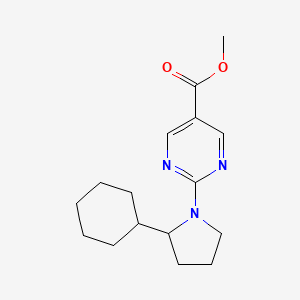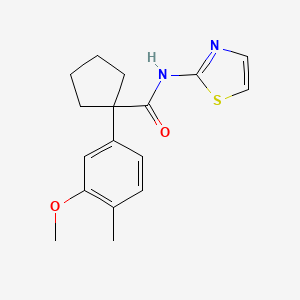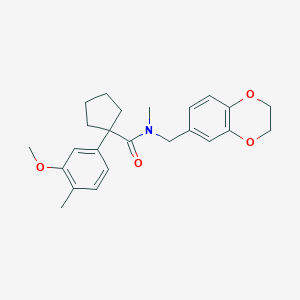![molecular formula C16H21N3O3S B7059416 N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7059416.png)
N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reductive amination of pyrrole with an appropriate aldehyde or ketone.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling Reactions: The final compound is formed by coupling the furan, pyrrolidine, and pyridine rings through sulfonylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of sulfonamide and sulfone derivatives.
Scientific Research Applications
N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which combines the properties of pyridine, furan, and pyrrolidine rings. This unique structure provides a versatile platform for the development of new compounds with diverse applications in various fields.
Properties
IUPAC Name |
N-methyl-N-[(2-methylfuran-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-13-14(6-10-22-13)12-18(2)16-11-15(5-7-17-16)23(20,21)19-8-3-4-9-19/h5-7,10-11H,3-4,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWPTVNPHBGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(C)C2=NC=CC(=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7059336.png)
![3-[[5-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-thiazolidin-4-one](/img/structure/B7059340.png)
![N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide](/img/structure/B7059351.png)

![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059365.png)

![N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B7059372.png)
![6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B7059379.png)

![N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B7059395.png)
![2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide](/img/structure/B7059406.png)


![3-(1H-benzimidazol-2-yl)-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B7059429.png)
